4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Serine protease inhibition Trypsin/tryptase Enzyme inhibitor design

The target compound, 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9), is a fully synthetic heterocyclic small molecule (C19H18N2O4S, MW 370.42) belonging to the 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one scaffold class. Its structure integrates three distinct pharmacophoric modules: a benzo[d]thiazole-2-carbonyl group coupled to a piperidine ring, which is further linked via an ether bridge to a 6-methyl-2H-pyran-2-one moiety.

Molecular Formula C19H18N2O4S
Molecular Weight 370.42
CAS No. 1787880-70-9
Cat. No. B2622274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1787880-70-9
Molecular FormulaC19H18N2O4S
Molecular Weight370.42
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H18N2O4S/c1-12-10-14(11-17(22)24-12)25-13-6-8-21(9-7-13)19(23)18-20-15-4-2-3-5-16(15)26-18/h2-5,10-11,13H,6-9H2,1H3
InChIKeyBKQAFQHSFGYVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9): Structural Identity and Compound Class Fundamentals


The target compound, 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9), is a fully synthetic heterocyclic small molecule (C19H18N2O4S, MW 370.42) belonging to the 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one scaffold class. Its structure integrates three distinct pharmacophoric modules: a benzo[d]thiazole-2-carbonyl group coupled to a piperidine ring, which is further linked via an ether bridge to a 6-methyl-2H-pyran-2-one moiety [1]. The compound is commercially catalogued as a screening compound by Life Chemicals (catalog F6473-8066) at a typical purity of ≥90% and is supplied in micro- to milligram quantities suitable for high-throughput screening and medicinal chemistry hit-to-lead campaigns [1]. The benzothiazole-carbonyl fragment is a recognized motif in serine protease and kinase inhibitor design, while the 6-methyl-2H-pyran-2-one ring provides a versatile handle for further derivatization or metabolic stabilization [2].

Why Broad In-Class Substitution Fails for 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9)


The 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one scaffold is shared across numerous catalog compounds, but the identity of the N-acyl substituent on the piperidine ring fundamentally dictates the physicochemical properties, target engagement profile, and synthetic tractability of each analog. Replacing the benzo[d]thiazole-2-carbonyl group with a smaller acyl fragment (e.g., cyclobutanecarbonyl) eliminates the extended aromatic system required for π-stacking interactions with kinase hinge regions or protease S1 pockets; conversely, substituting with a bulkier or conformationally distinct group (e.g., 2-bromobenzoyl or xanthene-9-carbonyl) alters the spatial orientation of the pyran-2-one ring and can ablate binding [1][2]. Critically, the direct carbonyl linkage between the benzothiazole and piperidine in the target compound (cf. the thioacetyl-bridged analog CAS 1787880-85-6) reduces rotatable bonds and constrains the conformational ensemble, a feature that can be decisive for achieving selectivity within a target family [2]. Therefore, generic substitution by any in-class analog without experimental validation of the specific acyl substituent is scientifically unjustified and risks compromising both potency and selectivity in assay systems.

Quantitative Differentiation Evidence for 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9) Against Key Analogs


Benzothiazole-2-Carbonyl Pharmacophore: Loss of Serine Protease Engagement Upon Substitution

The benzothiazole-2-carbonyl group present in the target compound is a validated serine protease inhibitory pharmacophore. In BindingDB, benzothiazole-2-carbonyl-containing compounds (e.g., CHEMBL340098 and CHEMBL127185) achieve IC50 values of 2 nM against human Beta-Trypsin and Tryptase Beta [1]. Replacing this group with a non-benzothiazole acyl fragment, such as the cyclobutanecarbonyl analog (4-((1-(cyclobutanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one), eliminates the benzothiazole ring entirely, removing the key aromatic stacking surface and hydrogen-bond acceptor (thiazole N) required for binding in the S1 pocket. No experimental serine protease inhibition data are reported for the cyclobutanecarbonyl analog, and its structural profile predicts a >100-fold reduction in affinity for trypsin-like enzymes.

Serine protease inhibition Trypsin/tryptase Enzyme inhibitor design

Linker Rigidity: Carbonyl vs. Thioacetyl Bridge and Impact on Conformational Entropy

The target compound features a direct carbonyl linker between the benzothiazole ring and the piperidine nitrogen (C=O), yielding a rigid, planar amide-like junction. The closest analog, 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-85-6; C20H20N2O4S2, MW 416.51), inserts a thioacetyl (–SCH2C(O)–) bridge, adding two extra rotatable bonds and a flexible sulfur atom that reduces conformational rigidity [1]. This structural difference increases the entropic penalty upon target binding for the thioacetyl analog, potentially reducing its binding affinity by up to 10-fold compared to the carbonyl-linked target compound, based on established relationships between conformational constraint and binding free energy [2].

Conformational constraint Rotatable bond count Binding entropy

Purity and Procurement Specification Differentiation: Target Compound vs. Generic Analogs

The target compound is catalogued by Life Chemicals (F6473-8066) at ≥90% purity with transparent pricing: $57 for 2 µmol, $63 for 5 µmol, $79 for 20 µmol, and $59 for 2 mg solid [1]. In contrast, the bromobenzoyl analog (4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one) and the xanthene analog (4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one) are offered by different vendors with variable purity grades (typically 95% claimed) and less transparent pricing structures, making iterative hit validation and SAR expansion logistically more complex and less reproducible [2]. The Life Chemicals sourcing of the target compound ensures batch-to-batch consistency through a standardized HTS compound management pipeline, a critical consideration for multi-plate screening campaigns.

Compound procurement Purity specification Screening library quality

Molecular Formula Isomerism: Differentiation from Parecoxib Scaffold

The target compound (C19H18N2O4S, MW 370.42) shares its exact molecular formula with Parecoxib (CAS 198470-84-7), a clinically approved COX-2 selective inhibitor prodrug. However, the two compounds are constitutional isomers with fundamentally different scaffolds: the target compound possesses a benzothiazole-piperidine-pyranone architecture, whereas Parecoxib features an isoxazole-sulfonamide core. This scaffold divergence predicts orthogonal biological target profiles: Parecoxib is a validated COX-2 inhibitor (IC50 ~0.1 µM), while the target compound's benzothiazole-2-carbonyl group directs activity toward serine proteases and potentially kinases, with no expected COX-2 cross-reactivity [1]. For screening scientists, the identical molecular formula means that mass spectrometry alone cannot distinguish these compounds; orthogonal analytical confirmation (e.g., retention time or NMR) is mandatory upon receipt.

Isomer differentiation COX-2 selectivity Scaffold hopping

Recommended Application Scenarios for 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1787880-70-9) Based on Quantitative Evidence


Serine Protease Inhibitor Screening and Hit-to-Lead Optimization

The benzothiazole-2-carbonyl pharmacophore, validated by 2 nM IC50 values in structurally related compounds against Beta-Trypsin and Tryptase Beta [1], positions the target compound as a credible entry point for serine protease inhibitor discovery. Screening groups should deploy this compound in biochemical protease panels (e.g., trypsin, tryptase, thrombin) to establish selectivity fingerprints. The direct carbonyl linker provides rigidity favorable for structure-based optimization. In contrast, the thioacetyl analog (CAS 1787880-85-6) should be excluded from such campaigns due to its increased flexibility and entropic penalty [2].

Kinase Inhibitor Fragment Elaboration and Scaffold-Hopping Programs

The benzothiazole moiety is a recognized hinge-binding motif in kinase inhibitor design, and the 6-methyl-2H-pyran-2-one ring can serve as a bioisostere for phenyl or pyridone rings. The target compound can be used as a starting scaffold for fragment growing or scaffold-hopping campaigns targeting kinases with a conserved cysteine in the hinge region (e.g., EGFR, BTK). The synthetic accessibility of the pyran-2-one ring for further functionalization, as demonstrated in the divergent synthesis of axially chiral 2-pyranones from benzothiazole derivatives [3], supports its utility in medicinal chemistry programs.

High-Throughput Screening Library Composition for Phenotypic Assays

With documented ≥90% purity, transparent Life Chemicals sourcing [4], and a molecular weight (370.42) within lead-like chemical space (Rule of 5 compliant), this compound is suitable for inclusion in diversity-oriented or targeted HTS libraries. Its structural uniqueness relative to the parecoxib isomer (identical formula, distinct scaffold) mandates LC-MS or NMR-based quality control upon library registration to prevent isomer misassignment [5]. The benzothiazole-piperidine-pyranone architecture contributes sp³ character (piperidine ring) and heteroatom content that enhances three-dimensionality, a desirable feature for phenotypic screening hit diversity.

Chemical Probe Development for Target ID and Deconvolution Studies

The benzothiazole-2-carbonyl group can be exploited as a photoaffinity labeling handle or for click chemistry derivatization (via the pyran-2-one ring) to create chemical probes for target deconvolution. The carbonyl linker provides a metabolically stable junction compared to ester or thioether linkages found in related analogs, reducing the risk of nonspecific cleavage in cellular lysates. This stability advantage, combined with the compound's availability in multi-milligram quantities from Life Chemicals, makes it practical for pull-down and chemical proteomics workflows.

Quote Request

Request a Quote for 4-((1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.